N-(pyrazin-2-ylmethyl)naphthalen-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(pyrazin-2-ylmethyl)naphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-6-14-12(4-1)5-3-7-15(14)18-11-13-10-16-8-9-17-13/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVCTCLUCUTFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Pyrazin 2 Ylmethyl Naphthalen 1 Amine and Its Analogues
Advanced Synthetic Strategies for N-Substituted Naphthyl-Pyrazine Conjugates
Advanced strategies provide access to a wider diversity of analogues and can overcome limitations of direct methods, often employing metal catalysis or complex one-pot procedures.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This methodology is particularly useful for coupling aryl halides or triflates with amines to produce N-aryl products. organic-chemistry.orgorganic-chemistry.org To synthesize N-(pyrazin-2-ylmethyl)naphthalen-1-amine or its analogues, one could couple naphthalen-1-amine with a suitable pyrazine (B50134) halide (e.g., 2-chloropyrazine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org
The choice of ligand is critical for the reaction's success. N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands, offering greater thermal stability and activity compared to traditional phosphine ligands, especially for less reactive aryl chlorides. organic-chemistry.org For example, the Pd₂(dba)₃/IPr·HCl system shows high activity in the amination of various aryl halides. organic-chemistry.org These reactions enable the synthesis of diverse N-arylpyrazoles and other nitrogen heterocycles that are of interest in medicinal chemistry and materials science. organic-chemistry.orgnih.gov
Table 4: Representative Palladium-Catalyzed N-Arylation Systems
| Aryl Halide/Triflate | Amine | Pd Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| 2-Chloropyrazine | Naphthalen-1-amine | Pd₂(dba)₃ | IPr·HCl | NaOtBu | Toluene |
| Aryl Triflate | Pyrazole (B372694) | Pd(OAc)₂ | tBuBrettPhos | K₂CO₃ | 1,4-Dioxane |
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. acs.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. acs.orglongdom.org
While a specific MCR for this compound is not detailed, analogous strategies for related N-substituted heterocyclic systems highlight the potential of this approach. For example, a Rh(III)-catalyzed three-component reaction of enaminones, aryl hydrazine (B178648) hydrochlorides, and internal alkynes has been developed to synthesize N-naphthyl pyrazoles. rsc.org This process involves a cascade of pyrazole annulation and benzannulation, forming multiple C-C and C-N bonds in one pot. rsc.org Aminopyrazoles are also versatile building blocks in MCRs for constructing pyrazole-fused heterocycles due to their multiple reactive sites. researchgate.net Such strategies could be adapted to create pyrazine-fused systems or complex N-substituted naphthyl-pyrazine conjugates.
Table 5: Example of a Three-Component Reaction for N-Naphthyl Heterocycle Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Product |
|---|
Derivatization of Precursor Molecules for Therapeutic Optimization
The strategic modification of precursor molecules is a cornerstone of medicinal chemistry, aimed at enhancing the therapeutic profile of a lead compound. For analogues of this compound, derivatization can occur on either the pyrazine or the naphthalene (B1677914) core, or on the linking methylamine (B109427) bridge. The goal is to modulate properties such as potency, selectivity, and pharmacokinetic parameters.
A primary strategy involves the creation of amide derivatives from pyrazine carboxylic acids. Modern enzymatic approaches offer a green and efficient route for this type of derivatization. For instance, a continuous-flow system using an immobilized lipase, such as Lipozyme® TL IM from Thermomyces lanuginosus, can catalyze the aminolysis of pyrazine esters with a wide array of amines. nih.govresearchgate.net This method allows for the rapid synthesis of a library of pyrazinamide (B1679903) derivatives under mild conditions (e.g., 45 °C in tert-amyl alcohol), achieving high yields. nih.govresearchgate.net Such libraries are invaluable for screening and identifying candidates with improved biological activity. researchgate.net The use of various coupling reagents in more traditional synthesis is also common. Reagents like propyl phosphonic anhydride (B1165640) (T3P) are effective in coupling pyrazine-2-carboxylic acids with different amines, offering advantages such as easy purification and high yields. rjpbcs.com
On the naphthalenamine side, derivatization often involves introducing other heterocyclic systems known to possess biological activity. Researchers have synthesized naphthylamine analogues bearing azetidinone and thiazolidinone moieties to explore new antimicrobial agents. researchgate.net Another approach involves the synthesis of naphthalene-pyrimidine derivatives from N-(naphthalen-1-yl) amides, which have been evaluated for anti-inflammatory activity. ekb.eg These examples underscore a common strategy where known bioactive fragments are combined to generate novel chemical entities with potentially synergistic or enhanced therapeutic effects.
Table 1: Examples of Derivatization Strategies for Therapeutic Optimization To display the data, click on the table rows to expand them.
Enzymatic Aminolysis of Pyrazine Esters
| Precursor(s) | Derivatization Method | Added Moiety | Therapeutic Goal | Reference |
| Pyrazine esters, various amines (aliphatic, benzylamines) | Lipozyme® TL IM catalyzed aminolysis in a continuous-flow system | Amide functional groups | Rapid generation of a diverse library for biological activity screening (e.g., anti-tuberculosis, antiviral) | nih.govresearchgate.net |
Amide Coupling of Pyrazine Carboxylic Acids
| Precursor(s) | Derivatization Method | Added Moiety | Therapeutic Goal | Reference |
| Substituted pyrazine-2-carboxylic acid, N-heteroarylpiperazines | Amide coupling using propyl phosphonic anhydride (T3P) | Substituted piperazine (B1678402) amides | Development of novel antioxidant and antimicrobial agents | rjpbcs.com |
Addition of Heterocycles to Naphthylamine
| Precursor(s) | Derivatization Method | Added Moiety | Therapeutic Goal | Reference |
| 2-Naphthylamine | Multi-step synthesis involving Schiff base formation and cyclization | Azetidin-2-one, Thiazolidin-4-one | Discovery of potent antimicrobial agents | researchgate.net |
Synthesis of Naphthalene-Pyrimidine Hybrids
| Precursor(s) | Derivatization Method | Added Moiety | Therapeutic Goal | Reference |
| N-(napthalene-1-yl)-3-aryl acryl amides, guanidine (B92328) nitrate | Cyclocondensation reaction | 2-aminopyrimidine ring | Development of novel anti-inflammatory agents | ekb.eg |
Stereoselective Synthesis Approaches for Chiral Analogs
While this compound is an achiral molecule, the introduction of substituents on the methylene (B1212753) bridge or on the aromatic rings can create chiral centers. The biological activity of chiral molecules often resides in a single enantiomer, making stereoselective synthesis a critical aspect of drug development to produce safer and more efficacious therapeutic agents. nih.gov
Enzymatic methods represent a powerful and green approach for the synthesis of chiral amines. nih.gov Biocatalytic strategies using engineered enzymes offer high efficiency and stereoselectivity under mild conditions. nih.gov
Amine Transaminases (ATAs) : These enzymes, which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, catalyze the transfer of an amine group from a donor to a prochiral ketone acceptor. nih.gov While wild-type enzymes often have a limited substrate scope, extensive protein engineering has produced transaminase variants capable of converting bulky, aromatic substrates into chiral amines with high enantioselectivity. nih.gov
Amine Dehydrogenases (AmDHs) : Engineered amine dehydrogenases catalyze the reductive amination of a ketone to a chiral amine, using ammonia (B1221849) as the amino donor and NAD(P)H as a cofactor. nih.gov Variants of enzymes like phenylalanine dehydrogenase have been successfully engineered to produce chiral amines from aromatic ketones. nih.gov
Besides biocatalysis, established chemical methods are also employed to achieve stereoselectivity. The stereoselective addition of organometallic reagents to carbonyl groups is a classic strategy. For instance, the addition of Gilman or Grignard reagents to prochiral dihydropyranones can proceed with high diastereoselectivity, establishing key stereocenters that are then carried through subsequent reaction steps. nih.gov Such principles are broadly applicable to the synthesis of chiral precursors for more complex molecules. These highly controlled, multi-step synthetic sequences are essential for building complex, stereochemically defined molecules, as demonstrated in the enantioselective total synthesis of natural products like cephalostatin 1, which features a pyrazine core. nih.gov
Table 2: Approaches for Stereoselective Synthesis of Chiral Analogs To display the data, click on the table rows to expand them.
Enzymatic Asymmetric Synthesis
| Method | Enzyme Class | Principle | Type of Chiral Analog Produced | Key Feature | Reference |
| Biocatalytic Asymmetric Amination | Engineered Amine Transaminase (ATA) | Stereoselective transfer of an amine group from a donor to a prochiral ketone. | Chiral primary amines with aromatic substituents. | High stereoselectivity, broad substrate scope for engineered variants. | nih.gov |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | Stereoselective reductive amination of a ketone using ammonia. | Chiral amines (e.g., (R)-1-methyl-3-phenylpropylamine). | High enantiomeric excess (e.g., 98% e.e.), cofactor regeneration systems. | nih.gov |
Chemical Stereoselective Synthesis
| Method | Reaction Type | Principle | Type of Chiral Analog Produced | Key Feature | Reference |
| Diastereoselective Michael Addition | Michael Addition | Stereoselective addition of a Gilman or Grignard reagent to a prochiral α,β-unsaturated ketone. | Intermediates with defined relative stereochemistry. | Preferential axial attack on a ring system, creating specific diastereomers. | nih.gov |
| Convergent Enantioselective Synthesis | Multi-step Total Synthesis | Late-stage coupling of complex, enantiomerically pure fragments. | Complex chiral molecules (e.g., Cephalostatin 1). | Construction of highly complex structures with multiple stereocenters. | nih.gov |
Structural Characterization and Advanced Spectroscopic Analysis
Elucidation of Molecular Architecture Using Advanced Spectroscopic Techniques
Modern spectroscopy offers a powerful, non-destructive means to probe the molecular framework. Techniques such as NMR, mass spectrometry, and IR/UV-Vis spectroscopy are indispensable for confirming the identity and purity of N-(pyrazin-2-ylmethyl)naphthalen-1-amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen environments.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the three main structural components: the naphthalen-1-amine system, the pyrazine (B50134) ring, and the bridging methylene (B1212753) group (-CH₂-).
Naphthalene (B1677914) Protons: The seven protons on the naphthalene ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific splitting patterns would be complex due to coupling between adjacent protons. Data for the parent naphthalen-1-amine shows signals in this region, for instance around δ 7.2-7.8 ppm. researchgate.netchemicalbook.com
Pyrazine Protons: The three protons on the pyrazine ring are expected to resonate at lower field (downfield) in the aromatic region, likely between δ 8.0 and 9.0 ppm, due to the deshielding effect of the two nitrogen atoms.
Methylene and Amine Protons: A key signal would be a singlet for the two methylene protons (-CH₂-), anticipated to appear around δ 4.2 ppm, based on data from the analogous compound 1-naphthalenemethylamine. chemicalbook.com The amine proton (N-H) would likely produce a broad singlet, the chemical shift of which can be variable.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton.
Naphthalene Carbons: The ten carbon atoms of the naphthalene ring would produce signals in the aromatic region of approximately δ 110-145 ppm. The carbon atom attached to the amine group (C1) is expected at a distinct chemical shift compared to the others. acs.orgchemicalbook.com For naphthalene itself, signals appear around δ 125-134 ppm. hmdb.ca
Pyrazine Carbons: The four carbons of the pyrazine ring would also resonate in the downfield region, typically between δ 140 and 155 ppm.
Methylene Carbon: The methylene carbon (-CH₂-) signal is expected to appear further upfield, likely in the range of δ 40-50 ppm.
A summary of predicted NMR data is presented below.
| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Naphthalene | 7.0 - 8.0 (multiplets) | 110 - 145 |
| Pyrazine | 8.0 - 9.0 (multiplets) | 140 - 155 |
| Methylene (-CH₂-) | ~4.2 (singlet) | 40 - 50 |
| Amine (N-H) | Variable (broad singlet) | N/A |
| Predicted values are based on data from related compounds. researchgate.netchemicalbook.comchemicalbook.comacs.orgchemicalbook.comhmdb.ca |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and its elemental formula with high precision. For this compound (C₁₅H₁₃N₃), the theoretical monoisotopic mass can be calculated. This technique is crucial for confirming the molecular formula and distinguishing it from other potential isomers. Techniques like electrospray ionization (ESI) are commonly used for such analyses. mdpi.com The exact mass determined by HRMS provides unambiguous confirmation of the compound's elemental composition. mdpi.com
Interactive Data Table: Theoretical Mass Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃ |
| Molecular Weight | 247.29 g/mol |
| Exact Monoisotopic Mass | 247.110947 Da |
Calculated values.
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
N-H Stretch: A characteristic absorption for the secondary amine (N-H) group is expected as a single, relatively weak band in the region of 3350-3310 cm⁻¹. orgchemboulder.com
Aromatic C-H Stretch: The stretching vibrations of C-H bonds on both the naphthalene and pyrazine rings typically appear above 3000 cm⁻¹, often in the 3065-3100 cm⁻¹ range. dtic.milcapes.gov.br
C=C and C=N Stretching: Aromatic ring stretching (C=C) and pyrazine C=N stretching vibrations are expected in the 1500-1600 cm⁻¹ region. wpmucdn.com
C-N Stretch: The stretching vibration for the aromatic amine C-N bond is characteristically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would appear at lower wavenumbers and can be indicative of the substitution patterns. wpmucdn.com
Interactive Data Table: Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3350 - 3310 | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C/C=N Ring Stretch | 1600 - 1500 | Medium-Strong |
| Aromatic C-N Stretch | 1335 - 1250 | Strong |
Expected values are based on data from analogous functional groups. orgchemboulder.comdtic.milcapes.gov.brwpmucdn.com
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The primary chromophores in this compound are the naphthalene and pyrazine rings.
π–π* Transitions: The extensive π-conjugated system of the naphthalene ring is expected to result in strong absorptions in the UV region. Conjugation generally shifts the absorption maxima (λ_max) to longer wavelengths. masterorganicchemistry.commsu.edu Increasing the number of conjugated pi bonds decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength. masterorganicchemistry.com
n–π* Transitions: The nitrogen atoms in the pyrazine ring possess non-bonding electrons (n-electrons). The excitation of these electrons into an anti-bonding π* orbital gives rise to n–π* transitions. These are typically weaker than π–π* transitions and can appear as a separate band at a longer wavelength. youtube.commdpi.com The UV-Vis spectrum would likely show high absorbance in the UV region, potentially with a maximum between 250 and 300 nm, characteristic of many melanin (B1238610) and aromatic compounds. mdpi.comresearchgate.net
Interactive Data Table: Expected UV-Vis Absorption Bands
| Transition Type | Chromophore | Expected Wavelength Region (nm) |
|---|---|---|
| π–π* | Naphthalene | < 320 |
| n–π* | Pyrazine | 280 - 350 |
Expected values are based on the analysis of similar chromophoric systems. masterorganicchemistry.comyoutube.commdpi.com
Crystallographic Studies and Supramolecular Interactions
While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides significant insight into the likely solid-state arrangement and intermolecular forces.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The presence of nitrogen atoms within the pyrazine ring and the secondary amine linker in this compound makes it a prime candidate for the formation of intricate hydrogen bonding networks. These non-covalent interactions are crucial in dictating the molecular conformation and the packing of molecules in the crystalline state.
Intramolecular Hydrogen Bonding:
Intermolecular Hydrogen Bonding:
The formation of extensive intermolecular hydrogen bonds is a key feature in the crystal structure of related amine-containing heterocyclic compounds. In the case of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, N-H···N and C-H···N hydrogen bonds link the molecules into chains. nih.gov Specifically, two independent molecules in the asymmetric unit are linked via N-H···N hydrogen bonds. nih.gov These chains are further organized into more complex three-dimensional networks. It is highly probable that this compound would exhibit similar intermolecular N-H···N hydrogen bonds, where the amine proton acts as a donor and the pyrazine nitrogen atoms act as acceptors, leading to the formation of dimers or extended chains.
The following table details the hydrogen bond geometry observed in the crystal structure of the analogous compound, N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, providing a model for the types of interactions expected for this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···N | 0.88 | 2.15 | 3.018 | 170 |
| C-H···N | 0.95 | 2.45 | 3.394 | 170 |
Data based on the crystal structure of a related compound, N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. nih.gov
Pi-Pi Stacking Interactions within Crystal Lattices
The aromatic nature of the naphthalene and pyrazine rings in this compound facilitates the formation of π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are fundamental to the stability and packing of the crystal lattice. researchgate.netchemspider.com
In the crystal structure of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, significant π-π stacking interactions are observed between the naphthyridine and pyrazine rings of adjacent molecules. nih.gov These interactions are characterized by a centroid-to-centroid distance of 3.553(8) Å, which is indicative of a strong stabilizing interaction. nih.gov The stacking of these aromatic systems contributes to the formation of a robust three-dimensional supramolecular network.
The table below summarizes the key parameters of the π-π stacking interactions found in the crystal lattice of the analogous compound.
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |
| Naphthyridine···Pyrazine | 3.553(8) | - |
Data based on the crystal structure of a related compound, N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. nih.gov
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Motifs for Biological Efficacy
The fundamental structure of N-(pyrazin-2-ylmethyl)naphthalen-1-amine comprises three essential motifs: a naphthalene (B1677914) ring, a pyrazine (B50134) ring, and a methylene (B1212753) linker. The combination of the bulky, lipophilic naphthalene moiety with the nitrogen-rich, hydrogen-bond accepting pyrazine ring is considered a primary driver of its biological interactions.
Research into pyrazine derivatives suggests that the presence of amine or amide groups is a common feature in biologically active compounds, enhancing their potential to form crucial interactions with biological targets . The secondary amine linkage in the parent compound is therefore a key element. The naphthalene scaffold itself is a well-established "privileged structure" in medicinal chemistry, known to confer a wide range of therapeutic properties due to its ability to engage in various receptor interactions ekb.eg. The pyrazine ring, a bioisostere of other aromatic systems, contributes to the molecule's polarity and hydrogen bonding capacity, which are vital for receptor binding and pharmacokinetic properties.
Impact of Substituent Modifications on Biological Activity and Potency
Systematic modification of the different structural components of this compound has provided a clearer picture of the SAR, highlighting the sensitivity of its biological activity to even minor chemical changes.
The naphthalene ring is a critical determinant of activity. Studies on analogous compounds have shown that replacing the naphthalene moiety with a smaller aromatic system, such as a benzene ring, can lead to a complete loss of inhibitory effects on certain biological targets polyu.edu.hkfrontiersin.org. This underscores the importance of the extended aromatic system of the naphthalene group for effective binding.
Further modifications to the naphthalene ring itself have demonstrated significant impacts on activity. The introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins. For instance, in related dinaphthyl derivatives, the addition of chloro, hydroxy, and dimethylamino groups to the naphthalene ring has been shown to significantly enhance antimicrobial activity ijpsjournal.com.
Table 1: Impact of Naphthalene Moiety Modifications on Biological Activity
| Modification | Effect on Activity | Reference |
|---|---|---|
| Replacement with Benzene Moiety | Abolished inhibitory effects | polyu.edu.hkfrontiersin.org |
| Addition of Methyl Group | Regained inhibitory activity | polyu.edu.hk |
| Addition of Ethyl Group | Regained inhibitory activity | polyu.edu.hk |
| Addition of Hydroxyl Group | Boosted antimicrobial efficacy | ijpsjournal.com |
| Addition of Chloro Group | Boosted antimicrobial efficacy | ijpsjournal.com |
This table is interactive. Click on the headers to sort.
The pyrazine ring is another key area for structural modification to tune the biological activity. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, which are often crucial for anchoring the molecule within a receptor's binding site.
Studies on related pyrazine-containing compounds have shown that introducing substituents on the pyrazine ring can significantly influence potency. For example, in a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, the introduction of various cyclic and acyclic secondary amines at the 6-position of the pyrazine ring yielded compounds with potent anti-inflammatory and antioxidant activity researchgate.net. This suggests that the substitution pattern on the pyrazine ring can be modified to optimize biological effects. General studies also indicate that functional groups such as bromo, methyl, methoxy, and nitro can confer antiproliferative activities to pyrazine derivatives .
Table 2: Influence of Pyrazine Ring Substitutions on Biological Activity
| Substituent Type | Position | Observed Effect | Reference |
|---|---|---|---|
| Cyclic/Acyclic Amines | 6-position | Potent anti-inflammatory/antioxidant activity | researchgate.net |
| Bromo Group | Not specified | Potential for antiproliferative activity | |
| Methyl Group | Not specified | Potential for antiproliferative activity |
This table is interactive. Click on the headers to sort.
Variations in the linker can have profound effects on activity. For instance, replacing an ether linkage with an amine in similar bicyclic compounds was well-tolerated and maintained in vivo efficacy nih.gov. However, introducing more rigid or polar groups like amides or ureas, while improving properties like solubility, can lead to a significant reduction in potency nih.gov. The flexibility of the linker is paramount, as it allows the molecule to adopt the optimal conformation required for binding. Changes in the linker can also affect physicochemical properties; for example, incorporating a piperazine (B1678402) ring into a linker has been used to increase solubility through protonation nih.gov.
Conformational Analysis and its Correlation with SAR
The three-dimensional conformation of this compound is a key factor in its biological activity. The flexibility of the methylamine (B109427) linker allows the naphthalene and pyrazine rings to adopt various spatial arrangements.
Crystallographic studies of structurally similar molecules, such as N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, reveal that the conformation is stabilized by intramolecular hydrogen bonds nih.gov. These non-covalent interactions help to lock the molecule into a specific, low-energy conformation that is likely the bioactive form. In this related compound, the C-N(amine)-C bond angle is approximately 130°, indicating a specific spatial arrangement of the connected rings nih.gov. Furthermore, intermolecular forces such as π-π stacking interactions between the aromatic rings can play a role in how these molecules assemble and interact with their biological targets nih.gov. The ability of the molecule to adopt a specific, stable conformation that is complementary to the binding site of a target protein is a direct result of its chemical structure and is a cornerstone of its structure-activity relationship.
Biological Activity and Pharmacological Potential
Enzyme Inhibition Studies
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
There are no published scientific studies to date that have investigated the inhibitory effects of N-(pyrazin-2-ylmethyl)naphthalen-1-amine on the enzymes acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). While research has been conducted on other naphthalene (B1677914) and pyrimidine-based compounds for cholinesterase inhibition, data for the specific compound this compound is not available in the current scientific literature.
Cyclooxygenase (COX-1 and COX-2) Inhibition
An extensive review of the available scientific literature reveals no studies on the inhibitory activity of this compound against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes. The potential anti-inflammatory properties of this specific compound through the COX pathway have not been reported.
Thrombin and Other Serine Protease Inhibition
There is currently no available research data on the inhibitory effects of this compound on thrombin or other serine proteases. While pyrazole-based thrombin inhibitors have been a subject of study, the specific compound has not been evaluated in this context.
Adenosine (B11128) Triphosphatase (ATPase) Inhibition
The inhibitory potential of this compound against adenosine triphosphatase (ATPase) enzymes has not been investigated in any published research. Therefore, no data is available on its activity towards this class of enzymes.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
A review of the scientific literature indicates that there are no studies concerning the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) by this compound.
Phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) Catalytic Subunit Gamma Isoform Inhibition
There is no published research on the inhibitory activity of this compound specifically against the gamma isoform of the phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) catalytic subunit.
Antimicrobial Applications
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
Research on the specific antimycobacterial properties of this compound against Mycobacterium tuberculosis or other mycobacterial strains is not available in the reviewed scientific literature. While studies exist for various naphthalene derivatives mdpi.com and other compounds containing a pyrazine (B50134) ring, such as analogs of the first-line antitubercular drug pyrazinamide (B1679903) nih.govnih.govresearchgate.netsemanticscholar.org, specific data for this compound is not documented in the searched sources.
Antifungal Properties
Direct testing and reporting of the antifungal properties of this compound are not documented in the reviewed scientific literature. However, research has been conducted on its close structural analogs, N-(pyridinylmethyl)naphthalen-1-amines. nih.govnih.govresearchgate.net These related compounds, which feature a pyridine (B92270) ring instead of a pyrazine ring, have shown activity against a range of human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes, with reported Minimum Inhibitory Concentration (MIC) values between 25-32 μg/mL. nih.govnih.govresearchgate.net It is important to note that this activity is reported for the pyridinyl analogs, not for this compound itself.
Anti-inflammatory and Analgesic Effects
There is no available data in the scientific literature concerning the anti-inflammatory or analgesic effects of this compound. While other naphthalene derivatives have been evaluated for these properties, the specific compound of interest has not been a subject of such published studies. ekb.egnih.govnih.govbmbreports.orgresearchgate.net
Antineoplastic and Cytotoxic Potency
Selective Cytotoxicity against Specific Cancer Cell Lines (e.g., HepG2, SK-OV-3, PC-3)
No specific studies on the cytotoxic potency of this compound against HepG2, SK-OV-3, PC-3, or any other cancer cell lines were identified in the reviewed literature.
Notably, studies on the closely related N-(pyridinylmethyl)naphthalen-1-amine analogs found them to be non-cytotoxic at concentrations where they exhibited antifungal activity. nih.gov This suggests a selective action for the pyridinyl analogs against fungal cells over mammalian cancer cells, but similar selectivity data for the pyrazinyl compound is not available.
Data Tables
The following tables summarize the lack of available data for the specified biological activities of this compound.
Table 1: Antimicrobial Activity of this compound
| Activity | Test Organism | Result (MIC/Inhibition) | Source |
|---|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis | No Data Available | N/A |
| Antibacterial | General Spectrum | No Data Available | N/A |
| Antifungal | General Spectrum | No Data Available | N/A |
Table 2: Pharmacological and Cytotoxic Potential of this compound
| Activity | Cell Line/Model | Result (IC₅₀/Effect) | Source |
|---|---|---|---|
| Anti-inflammatory | In-vivo / In-vitro Models | No Data Available | N/A |
| Analgesic | In-vivo Models | No Data Available | N/A |
| Cytotoxicity | HepG2 (Human Liver Cancer) | No Data Available | N/A |
| Cytotoxicity | SK-OV-3 (Human Ovarian Cancer) | No Data Available | N/A |
| Cytotoxicity | PC-3 (Human Prostate Cancer) | No Data Available | N/A |
Interference with Tumor Growth and Proliferation Pathways
There is currently no publicly available scientific literature or data that specifically describes the effects of this compound on tumor growth or cell proliferation pathways. Research on other naphthalene-containing compounds has shown some antiproliferative activities against various cancer cell lines. For instance, certain N-(naphthalen-2-yl)acetamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cells, with some showing activity by inducing S phase cell cycle arrest. nih.govnih.gov Similarly, other studies have explored the anticancer potential of different naphthalene derivatives, some of which have demonstrated cytotoxic effects against cancer cell lines. arabjchem.org However, these findings are related to structurally distinct molecules and cannot be directly extrapolated to this compound.
Without specific studies on this compound, any discussion of its potential to interfere with tumor growth remains speculative.
Neurological Target Engagement
Muscarinic Receptor Modulation (e.g., M4 Antagonism)
No specific data were found to confirm or deny the activity of this compound as a modulator of muscarinic receptors, including as an M4 antagonist. The pyrazine moiety is present in some compounds that have been investigated for their interaction with muscarinic receptors. nih.gov However, the specific combination of a pyrazin-2-ylmethyl group with a naphthalen-1-amine core has not been detailed in the context of M4 receptor binding or functional antagonism in the available scientific literature.
Potential Neuroleptic Properties
Consistent with the lack of data on its interaction with neurological targets like the M4 receptor, there is no scientific evidence to suggest or evaluate any potential neuroleptic properties of this compound. The assessment of neuroleptic potential requires extensive preclinical and clinical research, none of which appears to have been published for this specific compound.
Mechanism of Action Investigations
Molecular Target Identification and Validation
Currently, there is a notable absence of published research specifically identifying and validating the molecular targets of N-(pyrazin-2-ylmethyl)naphthalen-1-amine. While the broader classes of pyrazine (B50134) and naphthalene (B1677914) derivatives have been investigated for their interactions with a wide array of biological targets, data pinpointing the specific protein or nucleic acid binding partners for this particular compound are not available in the public domain.
The pyrazine ring is a common scaffold in medicinal chemistry, known to interact with various enzymes and receptors. nih.gov Similarly, the naphthalene moiety is present in numerous biologically active compounds. ekb.eg However, extrapolation of these general characteristics to predict the specific targets of this compound would be speculative without direct experimental evidence. Future research, potentially employing techniques such as affinity chromatography, proteomics-based approaches, or computational target prediction, will be necessary to elucidate its primary molecular targets.
Detailed Binding Site Analysis and Interaction Modes
In the absence of identified molecular targets, a detailed analysis of the binding site and interaction modes of this compound remains uncharacterized. Molecular docking and crystallographic studies, which are instrumental in visualizing and understanding these interactions, have not been reported for this compound.
For related compounds, studies have detailed various interaction modes. For instance, the crystal structure of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine reveals a three-dimensional supramolecular network formed through π–π interactions and hydrogen bonds. nih.gov It is plausible that the pyrazine and naphthalene rings of this compound could also participate in similar π-stacking and hydrophobic interactions within a protein binding pocket. The amine linker could serve as a hydrogen bond donor or acceptor. However, without a defined target and experimental data, the specific residues and nature of these interactions are unknown.
Cellular Pathway Modulation and Signaling Interference
There is no available data from cellular studies to indicate which specific signaling pathways are modulated by this compound. Research into the effects of this compound on cellular processes such as proliferation, apoptosis, or inflammation has not been published.
Studies on other novel pyrazine derivatives have shown modulation of pathways related to inflammation, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. nih.gov However, it is not possible to assert that this compound would have similar effects without direct experimental investigation.
Enzymatic Activity Perturbation and Kinetic Analysis
Specific data on the perturbation of enzymatic activity or kinetic analysis of enzyme inhibition by this compound is not present in the current scientific literature. While many naphthalene and pyrazine derivatives are known enzyme inhibitors, the inhibitory profile and potency of this specific compound have not been determined.
For context, other classes of compounds containing naphthalene or pyrazine moieties have been evaluated as inhibitors of various enzymes. For instance, certain pyrazoline derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Kinetic analyses of such compounds are crucial for understanding their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), but this information is lacking for this compound.
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods provide detailed information about molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. jksus.org By calculating the electron density, DFT can determine the optimized molecular geometry, vibrational frequencies, and crucial electronic parameters. scienceopen.com A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Aromatic Heterocyclic Compounds
| Parameter | Description | Typical Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Reflects chemical reactivity and stability researchgate.net |
| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions kbhgroup.in |
The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that visualizes the charge distribution across a molecule. nih.gov It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's surface, using a color spectrum to denote different potential values.
Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with electronegative atoms (like nitrogen) and are susceptible to electrophilic attack. nih.gov
Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.gov
Green Regions : Correspond to neutral or zero potential areas. nih.gov
For N-(pyrazin-2-ylmethyl)naphthalen-1-amine, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) ring, highlighting them as primary sites for hydrogen bonding and interaction with electrophiles. Conversely, positive potentials may be observed on the hydrogen atoms of the amine group, indicating their potential role as hydrogen bond donors.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.com This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.
Molecular docking simulations can predict how this compound might interact with the active site of a target protein. researchgate.net The process involves placing the ligand in various conformations within the protein's binding pocket and scoring these poses. The results provide a detailed picture of the binding mode, identifying specific intermolecular interactions such as:
Hydrogen Bonds : Formed between hydrogen bond donors (like the N-H group) and acceptors (like the pyrazine nitrogens) on the ligand and amino acid residues in the protein. researchgate.net
Hydrophobic Interactions : Occur between the nonpolar naphthalene (B1677914) ring and hydrophobic residues of the protein.
Pi-Interactions : Including π-π stacking (between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan) and π-cation interactions. researchgate.net
This analysis is crucial for understanding the structural basis of a ligand's biological activity and for designing derivatives with improved binding characteristics. biointerfaceresearch.com
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.gov This score estimates the strength of the non-covalent interactions between the ligand and the protein. jksus.org A lower, more negative binding energy generally signifies a more stable and favorable ligand-protein complex. nih.gov Docking algorithms, such as those used in AutoDock, calculate this value by evaluating the intermolecular energy terms for each predicted pose. biointerfaceresearch.com The pose with the lowest energy is considered the optimal binding conformation, providing a static snapshot of the most probable interaction. biointerfaceresearch.com
Table 2: Example Data from a Molecular Docking Study
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Tyrosine Kinase | 3E22 | -8.5 | LYS-288, ASP-350 | Hydrogen Bond |
| Tyrosine Kinase | 3E22 | -8.5 | PHE-348 | π-π Stacking |
| Heme-binding protein | 6EU8 | -7.9 | ASN-102, ARG-105 | Hydrogen Bond nih.gov |
| Heme-binding protein | 6EU8 | -7.9 | TYR-120 | π-π Stacking nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static view of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the atomic movements of the system over time, typically on the nanosecond to microsecond scale, providing insights into the conformational stability of the complex and the dynamics of the interactions. nih.gov
Starting from an optimal pose obtained from docking, an MD simulation can assess the stability of the ligand within the binding pocket. Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD) : The RMSD of the protein and ligand atoms is monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. nih.gov
Hydrogen Bond Analysis : The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation to confirm their stability. nih.gov
MD simulations are computationally intensive but provide a more realistic representation of the physiological environment, validating the binding modes predicted by docking and revealing the flexibility of both the ligand and the protein. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
In the quest for novel therapeutic agents, computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools for the rational design and discovery of new ligands. These in silico methods allow for the high-throughput screening of vast chemical libraries to identify molecules with a high probability of binding to a specific biological target. For a scaffold such as this compound, these approaches offer a powerful strategy to explore its potential as a template for the development of new drugs.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable groups. For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its structural components. The pyrazine ring, being electron-deficient, contains two nitrogen atoms that can act as hydrogen bond acceptors. pharmablock.com The naphthalene moiety provides a large hydrophobic and aromatic region, which can be crucial for van der Waals and π-π stacking interactions within a receptor's binding pocket. nih.gov The secondary amine linker introduces a potential hydrogen bond donor feature.
A study on 3-(pyrazin-2-yl)-1H-indazole derivatives identified key pharmacophoric features for kinase inhibition, which included a hydrogen bond acceptor, an aromatic ring, and a hydrogen bond donor. japsonline.com Similarly, a pharmacophore model for this compound would likely highlight the pyrazine nitrogens as HBAs, the naphthalene as an AR/HY feature, and the amine proton as an HBD.
Once a pharmacophore model is generated and validated, it can be used as a 3D query in a virtual screening campaign. This process involves searching large databases of chemical compounds, such as the ZINC database, to identify molecules that match the pharmacophoric features. japsonline.com The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. ijpsjournal.com
For instance, a virtual screening workflow for discovering novel ligands based on the this compound scaffold could be conceptualized as follows:
Target Identification and Preparation: A relevant biological target (e.g., a kinase, receptor, or enzyme) is selected, and its three-dimensional structure is obtained from a protein database.
Pharmacophore Model Generation: Based on the structure of this compound or a set of known active ligands with similar scaffolds, a pharmacophore model is developed.
Database Screening: The pharmacophore model is used to screen a large chemical database to retrieve molecules with matching features.
Molecular Docking and Scoring: The retrieved hits are docked into the binding site of the biological target to predict their binding modes and affinities.
ADMET Prediction: The top-ranked compounds from docking are evaluated for their drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov
The following tables illustrate the type of data that would be generated during such a computational study.
Table 1: Hypothetical Pharmacophore Model for this compound
| Feature Type | Location | Vector |
| Hydrogen Bond Acceptor (HBA) | Pyrazine Nitrogen 1 | Yes |
| Hydrogen Bond Acceptor (HBA) | Pyrazine Nitrogen 4 | Yes |
| Aromatic Ring (AR) | Naphthalene Ring System | No |
| Hydrophobic (HY) | Naphthalene Ring System | No |
| Hydrogen Bond Donor (HBD) | Amine Nitrogen | Yes |
Table 2: Representative Virtual Screening Hits and Docking Results
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| ZINC12345678 | C₁₈H₁₅N₃O₂ | 305.33 | -9.2 | H-bond with GLU85, π-π stacking with PHE148 |
| ZINC87654321 | C₁₇H₁₄ClN₃ | 307.77 | -8.8 | H-bond with ASP102, Halogen bond with TYR99 |
| ZINC24681357 | C₁₉H₁₈N₄O | 330.38 | -8.5 | H-bond with LYS45, π-π stacking with HIS150 |
| ZINC97531864 | C₁₆H₁₃F₂N₃ | 297.29 | -8.1 | H-bond with GLN88, π-π stacking with TRP149 |
The results from virtual screening and subsequent computational analyses can guide the synthesis and biological evaluation of a smaller, more focused set of compounds, thereby accelerating the drug discovery process. This data-driven approach, rooted in computational chemistry, allows researchers to efficiently explore the chemical space around a promising scaffold like this compound to identify novel and potent ligands for therapeutic intervention.
Future Research Directions
Design and Synthesis of Novel N-(pyrazin-2-ylmethyl)naphthalen-1-amine Derivatives with Enhanced Potency, Selectivity, and Bioavailability
The primary goal of future synthetic efforts will be to generate a library of derivatives to systematically explore the structure-activity relationship (SAR) and structure-property relationship (SPR) of the this compound core. numberanalytics.com Key strategies will involve:
Scaffold Modification: Systematic modification of both the pyrazine (B50134) and naphthalene (B1677914) rings is a logical first step. This includes the introduction of various substituents (e.g., halogens, alkyl, alkoxy, trifluoromethyl groups) at different positions to modulate electronic and steric properties. For instance, substitutions on the naphthalene ring could enhance binding affinity through additional interactions with a target protein, while modifications to the pyrazine ring could fine-tune properties like solubility and metabolic stability. nih.gov
Improving Potency and Selectivity: To enhance potency, medicinal chemistry techniques such as fragment-based design and bioisosteric replacement will be employed. numberanalytics.comnih.gov To improve selectivity, especially if the compound is found to target a specific protein family like kinases, strategies might include designing derivatives that exploit subtle differences in the active sites of related proteins, such as targeting non-conserved amino acid residues or inducing specific conformational changes upon binding. tandfonline.com
Enhancing Bioavailability: Poor bioavailability is a common challenge in drug development, often linked to low aqueous solubility or poor membrane permeability. numberanalytics.comnih.gov Future synthetic strategies will aim to optimize the physicochemical properties of the lead compound. This can be achieved by introducing polar functional groups to improve solubility or by fine-tuning the lipophilicity to balance solubility and permeability, thereby enhancing oral absorption. numberanalytics.compatsnap.com
| Modification Strategy | Objective | Example Substituents/Changes |
| Naphthalene Ring Substitution | Modulate lipophilicity, explore new binding interactions. | -F, -Cl, -Br, -CH₃, -OCH₃, -CF₃ |
| Pyrazine Ring Substitution | Improve solubility, metabolic stability, and target engagement. | -OH, -NH₂, -COOH, additional nitrogen atoms. |
| Linker Modification | Alter flexibility and orientation of the two ring systems. | Shortening/lengthening the methylene (B1212753) linker, introducing rigidity. |
| Bioisosteric Replacement | Fine-tune physicochemical and biological properties. | Replacing pyrazine with other heterocycles (e.g., pyrimidine, pyridazine). |
Comprehensive Biological Profiling against Diverse Pathological Targets and Disease Models
Given the novelty of the compound, a broad and systematic biological profiling is essential to uncover its therapeutic potential. Heterocyclic compounds are known to possess a wide range of biological activities. mdpi.comlap-publishing.combookscape.com The profiling should therefore be extensive.
Initial screening should encompass a diverse array of targets. Based on the structural motifs, this compound and its derivatives could be tested against:
Kinase Panels: Many kinase inhibitors feature heterocyclic scaffolds. Screening against a comprehensive panel of human kinases could identify potential applications in oncology or inflammatory diseases.
GPCRs: The aromatic and amine features suggest potential interactions with G-protein coupled receptors.
Antimicrobial Screens: Both naphthalene and pyrazine derivatives have documented antimicrobial and antifungal activities. Testing against a panel of pathogenic bacteria and fungi is warranted.
Antiviral Assays: Pyrazine-containing structures are found in some antiviral agents.
Promising hits from these initial screens would be further validated in secondary, more specific assays. Subsequently, the most promising compounds would be advanced into relevant in vivo disease models to evaluate their efficacy and establish a potential therapeutic window.
Advanced Mechanistic Studies Utilizing Biophysical and Structural Biology Techniques
Once a primary biological target is identified, elucidating the precise mechanism of action at a molecular level is paramount. This requires a suite of advanced biophysical and structural biology methods to characterize the drug-target interaction. nih.govjeolusa.com
A tiered approach to biophysical screening can efficiently validate hits and provide detailed binding information. sygnaturediscovery.comnih.govresearchgate.net
| Technique | Information Gained | Purpose in the Workflow |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) | Target engagement and binding stabilization. | High-throughput initial hit validation. sygnaturediscovery.comnih.gov |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kₐ, kₔ) and affinity (K₋). | Detailed kinetic profiling of validated hits. sygnaturediscovery.comnih.gov |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile (ΔH, ΔS, K₋) and stoichiometry. | Gold standard for confirming binding affinity and understanding the driving forces of the interaction. sygnaturediscovery.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of the binding site on the protein. | Mapping the ligand-binding interface. nih.govresearchgate.net |
The ultimate goal of these studies is to obtain a high-resolution three-dimensional structure of the compound bound to its target protein, typically through X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) . nih.govpharmasalmanac.comfrontiersin.org Such a structure provides atomic-level details of the binding mode, revealing the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for affinity and selectivity. This structural information is the cornerstone for the next phase of development. nih.gov
Development of Structure-Based Drug Design Strategies for Lead Optimization
With a high-resolution crystal structure of the target-ligand complex, the lead optimization process can shift to a more rational, structure-based drug design (SBDD) approach. domainex.co.uknih.govnih.gov SBDD utilizes the 3D structural information to guide the design of new analogs with improved properties. youtube.comfiveable.me
Computational tools will be used to visualize the binding pocket and identify opportunities for optimization. For example, if the structure reveals an unoccupied pocket near the bound ligand, new derivatives can be designed to extend into this space to form additional favorable interactions, thereby increasing potency. nih.gov Similarly, if the initial compound makes an unfavorable interaction with a residue, it can be specifically modified to alleviate this clash. SBDD is an iterative process where newly designed compounds are synthesized, tested, and their co-crystal structures are determined to progressively refine the molecule toward a clinical candidate. frontiersin.org
Exploration of Prodrug Strategies for Optimized Delivery and Pharmacokinetic Profile
Even a potent and selective compound can fail if it possesses a poor pharmacokinetic profile, such as low absorption or rapid metabolism. The secondary amine in this compound is a key handle for chemical modification and a potential site of metabolic liability. It is also a site that will be protonated at physiological pH, which can limit membrane permeability. nih.gov Prodrug strategies can be employed to temporarily mask this functional group to overcome these challenges. numberanalytics.commdpi.com
A prodrug is an inactive derivative that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.govmdpi.com For the secondary amine in the title compound, several prodrug approaches could be explored:
Carbamates: Forming a carbamate-linked prodrug can mask the amine, increasing lipophilicity and potentially enhancing membrane permeability. These can be designed to be cleaved by esterases in vivo to release the active drug. google.com
N-Mannich Bases: These can be used to improve the solubility of a parent amine and are designed to cleave under physiological pH conditions. nih.govresearchgate.net
Acyloxyalkyl Derivatives: This strategy can create prodrugs that are substrates for esterase enzymes, leading to the release of the parent amine. nih.gov
The design of a successful prodrug aims to improve solubility, permeability, and metabolic stability, ultimately leading to enhanced bioavailability and an optimized pharmacokinetic profile. numberanalytics.com
Q & A
Q. What are the most reliable synthetic routes for N-(pyrazin-2-ylmethyl)naphthalen-1-amine, and what reaction conditions optimize yield?
Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution .
- Reductive Amination (adapted from ):
Combine naphthalen-1-amine (1.0 equiv), pyrazine-2-carbaldehyde (1.2 equiv), and a catalytic amount of Pd/NiO (1.1 wt%) under hydrogen atmosphere (25°C, 10 hours). Purify via filtration and evaporation. This method achieves high yields (~84–95%) due to the catalyst’s efficiency in C–N bond formation . - Nucleophilic Substitution (adapted from ):
React naphthalen-1-amine with 2-(chloromethyl)pyrazine in ethanol under reflux (6–12 hours). Monitor progress via TLC (dichloromethane/methanol, 9.5:0.5) and purify using silica column chromatography. Yields typically reach ~88% with optimized stoichiometry .
Q. Key Optimization Factors :
- Catalyst selection (Pd/NiO vs. traditional bases like K₂CO₃).
- Solvent polarity (ethanol or DMF for nucleophilic substitution).
- Temperature control (25°C for reductive amination vs. reflux for substitution).
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- ¹H/¹³C NMR Spectroscopy : Confirm regiochemistry and purity. For example, aromatic protons in the naphthalene moiety appear as multiplets at δ 7.45–8.25 ppm, while pyrazine methylene protons resonate at δ 4.30–4.50 ppm (doublet, J = 6.8 Hz) .
- X-ray Crystallography (if crystalline): Single crystals grown via slow evaporation (ethyl acetate/hexane, 1:3) provide bond-length data and confirm stereochemistry. Typical space groups are triclinic (e.g., P1) with unit cell parameters a = 7.8–9.9 Å, b = 9.9–11.4 Å .
- Mass Spectrometry : HRMS (EI) confirms molecular weight (expected m/z ~287.36 for C₁₆H₁₃N₃) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound, and what software is recommended?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 or ORCA to optimize geometry at the B3LYP/6-311G(d,p) level. Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient pyrazine enhances electrophilic substitution).
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes or DNA), leveraging the compound’s planar aromatic system for π-π stacking .
- Enantiomorph-Polarity Analysis : For chiral derivatives, SHELXL or PLATON evaluates Flack parameters (x > 0.3 indicates correct enantiomer assignment) .
Q. What strategies address low yields or byproducts in the synthesis of this compound?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-reduced amines or dimerization products). Adjust hydrogen pressure in reductive amination to minimize over-reduction .
- Purification Troubleshooting :
- Catalyst Poisoning Mitigation : Pre-treat Pd/NiO with H₂ at 100°C to regenerate active sites if yields drop below 70% .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and nitrile gloves (naphthalen-1-amine derivatives are Category 4 acute toxins; LD₅₀ ~300 mg/kg in rats) .
- Waste Disposal : Quench reaction mixtures with 10% acetic acid before discarding to neutralize residual amines.
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
